

Validating E 7820's On-Target Effects Using CRISPR: A Comparative Guide

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Compound of Interest

Compound Name: E 7820

Cat. No.: B1684016

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **E 7820**, a sulfonamide-based molecular glue, with other similar compounds, focusing on the validation of its on-target effects through CRISPR-Cas9 technology. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

E 7820 and the Landscape of RBM39 Degraders

E 7820 is an anti-cancer agent that functions by inducing the degradation of the RNA-binding protein RBM39. It acts as a "molecular glue," stabilizing the interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, altering RNA splicing and resulting in anti-tumor and antiangiogenic effects.[1][2] **E 7820** has been investigated in clinical trials for various malignancies, particularly those with splicing factor mutations.[3]

E 7820 belongs to a class of aryl sulfonamides that also includes indisulam and tasisulam. These compounds share a common mechanism of action, targeting RBM39 for degradation via DCAF15.[2][4] Understanding the on-target effects of these molecules is crucial for their clinical development and for identifying patient populations most likely to respond.

CRISPR-Cas9 for On-Target Validation

CRISPR-Cas9 gene editing is a powerful tool for validating the mechanism of action of drugs like **E 7820**. By knocking out key components of the proposed pathway, researchers can definitively establish whether the drug's effects are mediated through its intended target. For **E 7820**, the key protein for its mechanism of action, besides the target RBM39, is DCAF15.

A crucial experiment to validate the on-target effect of **E 7820** is to knock out the DCAF15 gene in a cancer cell line that is sensitive to the drug. If the anti-proliferative or pro-apoptotic effects of **E 7820** are abolished in the DCAF15 knockout cells, it provides strong evidence that the drug's activity is dependent on the DCAF15-mediated degradation of RBM39.

Comparative Performance of RBM39 Degraders

The following table summarizes the in vitro efficacy of **E 7820** and the alternative RBM39 degrader, indisulam, in various neuroblastoma cell lines.

Cell Line	MYCN Status	E 7820 IC50 (µM)	Indisulam IC50 (µM)	Reference
KELLY	Amplified	~1.25	~1.25	[5]
SK-N-BE(2)	Amplified	~2.5	~2.5	[5]
NGP	Amplified	~2.5	~2.5	[5]
SK-N-AS	Non-amplified	>10	>10	[5]
SH-SY5Y	Non-amplified	>10	>10	[5]
SK-N-FI	Non-amplified	>10	>10	[5]

Table 1: Comparative IC50 values of **E 7820** and Indisulam in Neuroblastoma Cell Lines. Data from a study by Ryl et al. (2021) shows that neuroblastoma cell lines with MYCN amplification are more sensitive to both **E 7820** and indisulam.

Experimental Protocols

Protocol 1: CRISPR-Cas9-mediated Knockout of DCAF15

This protocol describes the generation of a DCAF15 knockout cell line to validate the on-target effects of **E 7820**.

Materials:

- KELLY neuroblastoma cells (or other **E 7820**-sensitive cell line)
- Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting DCAF15
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Polybrene
- Puromycin (or other selection antibiotic)
- Culture medium and supplements
- DNA extraction kit
- PCR reagents
- Sanger sequencing reagents
- Western blot reagents
- Anti-DCAF15 antibody
- Anti-RBM39 antibody
- Anti-GAPDH or -actin antibody (loading control)

Procedure:

- gRNA Design and Cloning: Design and clone a gRNA targeting a constitutive exon of the DCAF15 gene into a lentiviral expression vector. A non-targeting gRNA should be used as a control.

- **Lentivirus Production:** Co-transfect HEK293T cells with the gRNA expression vector and packaging plasmids to produce lentiviral particles.
- **Transduction of Target Cells:** Transduce the KELLY cells with the lentiviral particles in the presence of Polybrene.
- **Selection of Knockout Cells:** Select for transduced cells using puromycin.
- **Validation of Knockout:**
 - **Genomic DNA sequencing:** Extract genomic DNA from the selected cells, PCR amplify the targeted region of the DCAF15 gene, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).
 - **Western Blot:** Confirm the absence of DCAF15 protein expression in the knockout cell pool or isolated clones by Western blot analysis.
- **Functional Validation:**
 - Treat both wild-type (WT) and DCAF15 knockout (KO) KELLY cells with a dose range of **E 7820** for 72 hours.
 - Assess cell viability using a CellTiter-Glo assay or similar method.
 - Treat both WT and DCAF15 KO cells with **E 7820** for 6 hours and assess RBM39 protein levels by Western blot to confirm that RBM39 degradation is DCAF15-dependent.

Protocol 2: Cell Viability Assay

Materials:

- Wild-type and DCAF15 KO cells
- **E 7820** and/or other RBM39 degraders
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

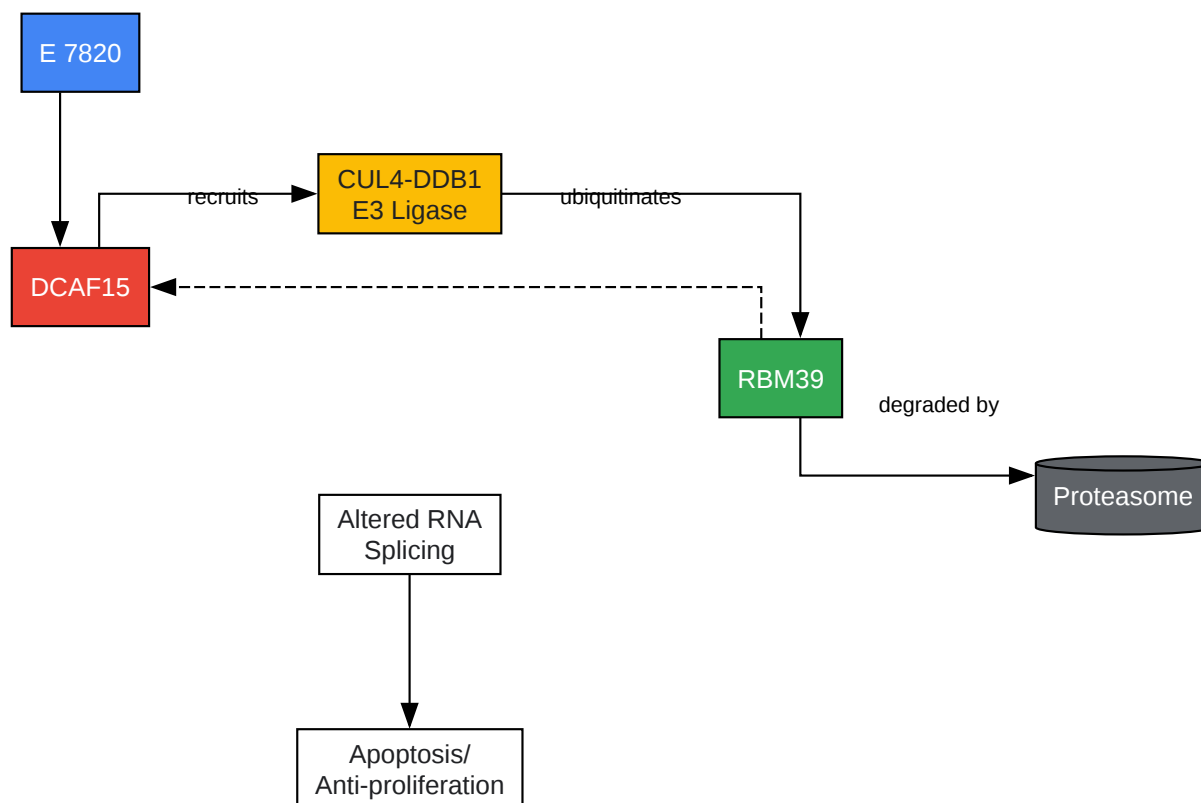
- Luminometer

Procedure:

- Seed cells in a 96-well plate at an appropriate density.
- The next day, treat the cells with a serial dilution of the compounds. Include a DMSO control.
- Incubate for 72 hours.
- Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.

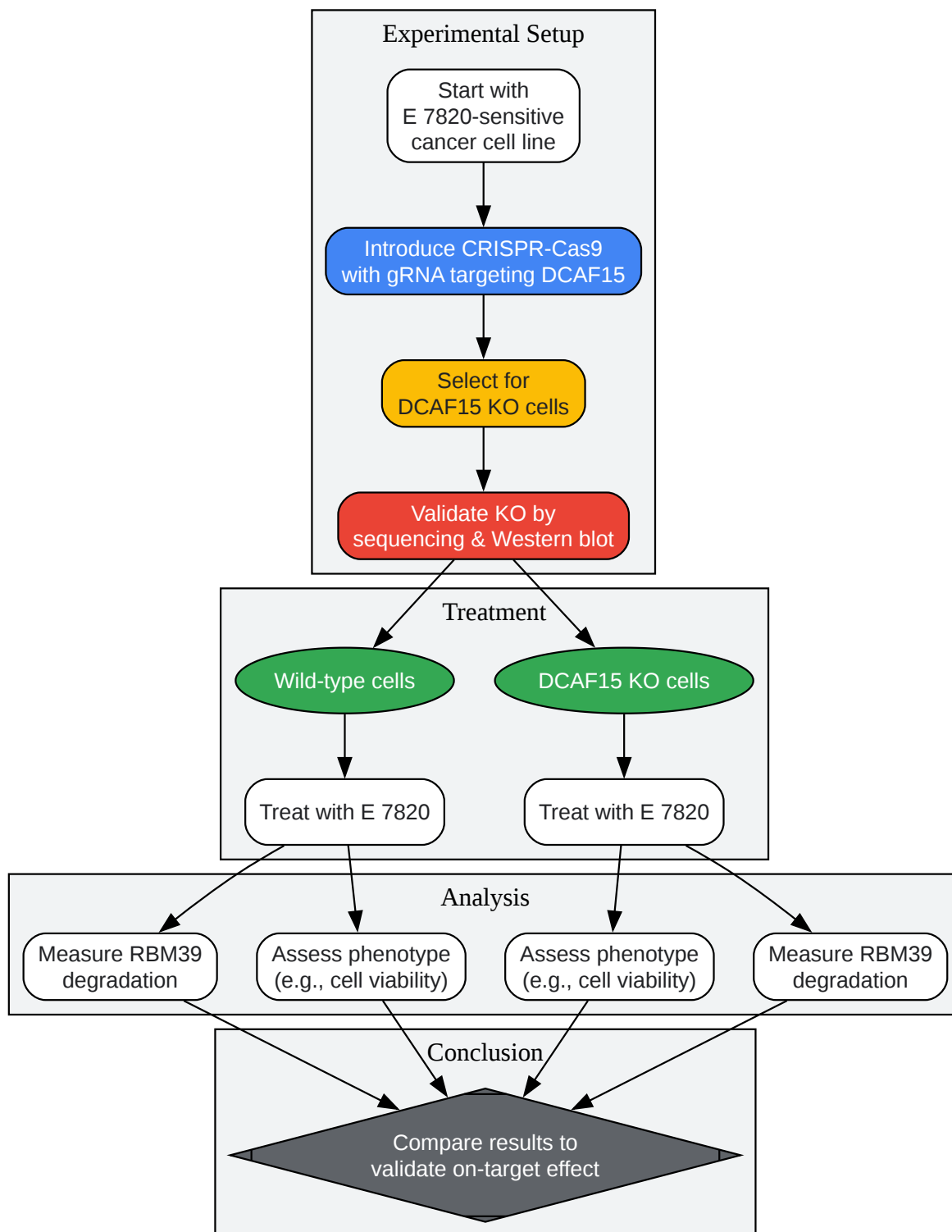
Visualizing the Pathway and Workflow

The following diagrams illustrate the mechanism of action of **E 7820** and the experimental workflow for its on-target validation using CRISPR.



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Caption: Mechanism of action of **E 7820**.



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Caption: CRISPR-based validation workflow.

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